molecular formula C7H11Cl2FN2 B1396267 (3-Fluorobenzyl)hydrazine dihydrochloride CAS No. 1000805-94-6

(3-Fluorobenzyl)hydrazine dihydrochloride

Cat. No. B1396267
M. Wt: 213.08 g/mol
InChI Key: QQOXKVIRUHMNPF-UHFFFAOYSA-N
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Description

“(3-Fluorobenzyl)hydrazine dihydrochloride” is a chemical compound used in scientific research as a precursor for the synthesis of pharmaceuticals and agrochemicals. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “(3-Fluorobenzyl)hydrazine dihydrochloride” is 213.08 g/mol. The SMILES string representation of its structure is NNCC1=CC(F)=CC=C1.Cl.Cl .


Physical And Chemical Properties Analysis

“(3-Fluorobenzyl)hydrazine dihydrochloride” is a solid at room temperature . Its molecular weight is 213.08 g/mol.

Scientific Research Applications

Inhibition of Enzymes

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : Compounds similar to (3-Fluorobenzyl)hydrazine dihydrochloride, such as N,N'-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides, have shown significant inhibitory activity against carbonic anhydrase (hCA) and acetylcholinesterase (AChE). This inhibition suggests potential applications in treating disorders like glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2019).

Synthesis and Activity Evaluation

  • Synthesis of Imidazolyl Acetic Acid Derivatives : The synthesis of new imidazolyl acetic acid derivatives from reactions involving compounds like (3-Fluorobenzyl)hydrazine dihydrochloride has been explored. These derivatives have exhibited significant anti-inflammatory and analgesic activities, suggesting potential medicinal applications (Khalifa & Abdelbaky, 2008).

Chemical Reactivity and Structure

  • Solid-state Tautomeric Structure : The solid-state structure and chemical reactivities of compounds related to (3-Fluorobenzyl)hydrazine dihydrochloride have been investigated. Such studies contribute to a deeper understanding of the molecular structure and potential pharmacological applications of these compounds (Bacsa et al., 2013).

Kinetic Studies

  • Kinetic Analysis of Reactions : Kinetic studies involving reactions with compounds like (3-Fluorobenzyl)hydrazine dihydrochloride have been conducted. These studies are crucial for understanding the reaction mechanisms and for the development of analytical methods in various fields (Athanasiou-Malaki & Koupparis, 1989).

Antimicrobial and Anticancer Activity

  • Synthesis of Oxadiazole Derivatives : The synthesis of 1,3,4-oxadiazole derivatives using (3-Fluorobenzyl)hydrazine dihydrochloride has been described. These compounds have shown promise as potential antibacterial and anticancer agents (Bhat et al., 2004).

Safety And Hazards

“(3-Fluorobenzyl)hydrazine dihydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed . It is recommended to avoid release to the environment .

properties

IUPAC Name

(3-fluorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOXKVIRUHMNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorobenzyl)hydrazine dihydrochloride

CAS RN

1000805-94-6
Record name [(3-fluorophenyl)methyl]hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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